molecular formula C35H45N5O5 B10754585 1-[[(2R,3S)-9-[[(cyclohexylamino)-oxomethyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-(1-naphthalenyl)urea

1-[[(2R,3S)-9-[[(cyclohexylamino)-oxomethyl]amino]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-(1-naphthalenyl)urea

Cat. No.: B10754585
M. Wt: 615.8 g/mol
InChI Key: ICEMUJZXENLAMO-TWVHRYOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-K52037352 is a compound identified through diversity-oriented synthesis.

Chemical Reactions Analysis

BRD-K52037352 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s reactivity is influenced by its unique chemical structure, which allows it to participate in a range of chemical transformations .

Properties

Molecular Formula

C35H45N5O5

Molecular Weight

615.8 g/mol

IUPAC Name

1-[[(2R,3S)-9-(cyclohexylcarbamoylamino)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C35H45N5O5/c1-23-20-40(24(2)22-41)33(42)19-26-18-28(37-34(43)36-27-12-5-4-6-13-27)16-17-31(26)45-32(23)21-39(3)35(44)38-30-15-9-11-25-10-7-8-14-29(25)30/h7-11,14-18,23-24,27,32,41H,4-6,12-13,19-22H2,1-3H3,(H,38,44)(H2,36,37,43)/t23-,24-,32-/m0/s1

InChI Key

ICEMUJZXENLAMO-TWVHRYOLSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)CC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)O[C@H]1CN(C)C(=O)NC4=CC=CC5=CC=CC=C54)[C@@H](C)CO

Canonical SMILES

CC1CN(C(=O)CC2=C(C=CC(=C2)NC(=O)NC3CCCCC3)OC1CN(C)C(=O)NC4=CC=CC5=CC=CC=C54)C(C)CO

Origin of Product

United States

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